![molecular formula C27H16F6O B12549193 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran CAS No. 149743-83-9](/img/structure/B12549193.png)
3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran: is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound features a naphthopyran core substituted with trifluoromethyl groups, which imparts distinct chemical and physical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(trifluoromethyl)acetophenone with appropriate reagents to form the desired naphthopyran structure . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. Safety considerations, such as handling of potentially explosive intermediates like trifluoromethylphenyl Grignard reagents, are crucial .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents to yield different derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often requiring specific solvents and temperature control .
Major Products: The major products formed from these reactions include various substituted naphthopyran derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new organic compounds .
Biology and Medicine: Its trifluoromethyl groups enhance the bioavailability and metabolic stability of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and resistance to harsh environmental conditions .
Wirkmechanismus
The mechanism of action of 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to target proteins and enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(3-(trifluoromethyl)phenyl)diselane: This compound shares the trifluoromethylphenyl groups but differs in its core structure, leading to different chemical properties and applications.
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: Another compound with similar substituents but a different core, used in various catalytic reactions.
Uniqueness: 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran is unique due to its naphthopyran core, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
149743-83-9 |
|---|---|
Molekularformel |
C27H16F6O |
Molekulargewicht |
470.4 g/mol |
IUPAC-Name |
3,3-bis[3-(trifluoromethyl)phenyl]benzo[f]chromene |
InChI |
InChI=1S/C27H16F6O/c28-26(29,30)20-8-3-6-18(15-20)25(19-7-4-9-21(16-19)27(31,32)33)14-13-23-22-10-2-1-5-17(22)11-12-24(23)34-25/h1-16H |
InChI-Schlüssel |
WUIAGTJYSCPKMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(O3)(C4=CC(=CC=C4)C(F)(F)F)C5=CC(=CC=C5)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene](/img/structure/B12549111.png)
![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12549119.png)
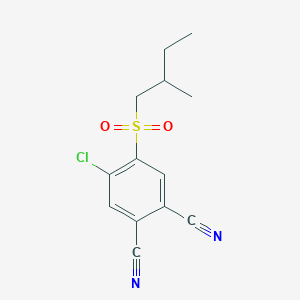

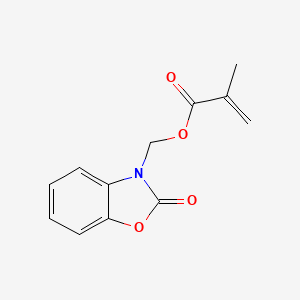
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)
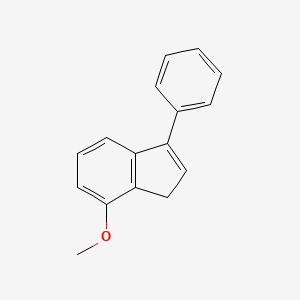
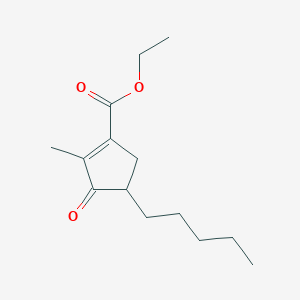
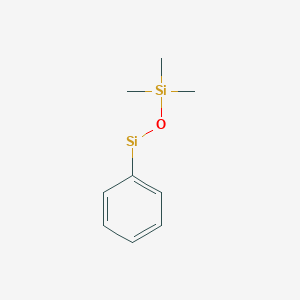
![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)
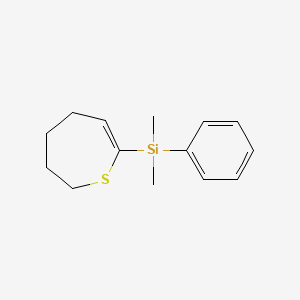
![1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-](/img/structure/B12549207.png)

![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)
